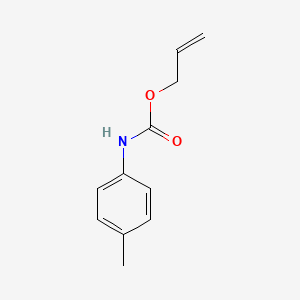![molecular formula C22H26N2O5S B11949419 Methyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate CAS No. 24692-77-1](/img/structure/B11949419.png)
Methyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-(benzylthio)propanoate is a complex organic compound with a specific stereochemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-(benzylthio)propanoate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Protection of the amine group: The amine group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.
Formation of the amide bond: The protected amine is then reacted with a suitable carboxylic acid derivative to form the amide bond.
Introduction of the thioether group: The thioether group is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of flow microreactor systems to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-(benzylthio)propanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) can be used to remove the benzyloxycarbonyl group.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and deprotected amines.
Applications De Recherche Scientifique
Methyl (2R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-(benzylthio)propanoate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (2R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-(benzylthio)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-(methylthio)propanoate: Similar structure but with a methylthio group instead of a benzylthio group.
Methyl (2R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-(ethylthio)propanoate: Similar structure but with an ethylthio group instead of a benzylthio group.
Uniqueness
The uniqueness of methyl (2R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-(benzylthio)propanoate lies in its specific stereochemistry and the presence of the benzylthio group, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
24692-77-1 |
|---|---|
Formule moléculaire |
C22H26N2O5S |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
methyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate |
InChI |
InChI=1S/C22H26N2O5S/c1-16(23-22(27)29-13-17-9-5-3-6-10-17)20(25)24-19(21(26)28-2)15-30-14-18-11-7-4-8-12-18/h3-12,16,19H,13-15H2,1-2H3,(H,23,27)(H,24,25) |
Clé InChI |
PJKOLNKWGPPYIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC(CSCC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


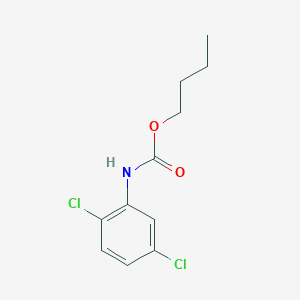


![N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11949354.png)
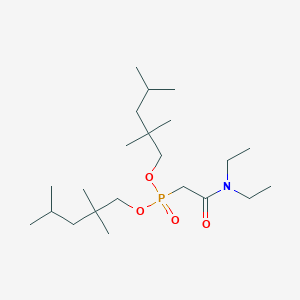
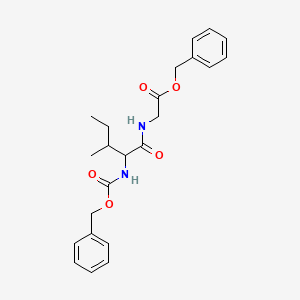



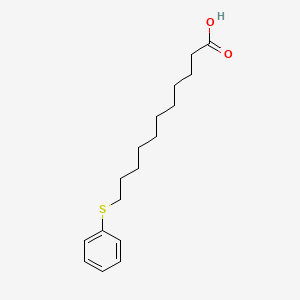
![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11949395.png)
